molecular formula C4H11ClN2O B1625536 O-Isopropylisoureahydrochloride CAS No. 28811-41-8

O-Isopropylisoureahydrochloride

Cat. No. B1625536
CAS RN: 28811-41-8
M. Wt: 138.59 g/mol
InChI Key: KZINBWYVWZDIMJ-UHFFFAOYSA-N
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Patent
US07105694B2

Procedure details

Furthermore, JP-A-9-12530 discloses a production method of O-isopropyl-isourea hydrochloride using chloroform amidinium chloride. According to this method, a high purity crystalline O-isopropyl-isourea hydrochloride is obtained at a yield of 82% by the reaction of chloroform amidinium chloride, cyanamide and isopropyl alcohol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chloroform amidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]([O:5][C:6](=[NH:8])[NH2:7])([CH3:4])[CH3:3].[Cl-].[Cl:10][C:11]([NH2:13])=[NH2+:12]>C(O)(C)C>[ClH:10].[CH:2]([O:5][C:6](=[NH:7])[NH2:8])([CH3:4])[CH3:3].[Cl-:1].[Cl:10][C:11]([NH2:13])=[NH2+:12].[N:7]#[C:6][NH2:8] |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)OC(N)=N
Step Three
Name
chloroform amidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC(=[NH2+])N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)OC(N)=N
Name
Type
product
Smiles
[Cl-].ClC(=[NH2+])N
Name
Type
product
Smiles
N#CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07105694B2

Procedure details

Furthermore, JP-A-9-12530 discloses a production method of O-isopropyl-isourea hydrochloride using chloroform amidinium chloride. According to this method, a high purity crystalline O-isopropyl-isourea hydrochloride is obtained at a yield of 82% by the reaction of chloroform amidinium chloride, cyanamide and isopropyl alcohol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chloroform amidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]([O:5][C:6](=[NH:8])[NH2:7])([CH3:4])[CH3:3].[Cl-].[Cl:10][C:11]([NH2:13])=[NH2+:12]>C(O)(C)C>[ClH:10].[CH:2]([O:5][C:6](=[NH:7])[NH2:8])([CH3:4])[CH3:3].[Cl-:1].[Cl:10][C:11]([NH2:13])=[NH2+:12].[N:7]#[C:6][NH2:8] |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)OC(N)=N
Step Three
Name
chloroform amidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC(=[NH2+])N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)OC(N)=N
Name
Type
product
Smiles
[Cl-].ClC(=[NH2+])N
Name
Type
product
Smiles
N#CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.